molecular formula C5H10N10O6 B8313162 1-(Azidomethyl)-3,5,7-trinitro-1,3,5,7-tetrazocane CAS No. 84454-92-2

1-(Azidomethyl)-3,5,7-trinitro-1,3,5,7-tetrazocane

Cat. No.: B8313162
CAS No.: 84454-92-2
M. Wt: 306.20 g/mol
InChI Key: LQPBYJYWAAROGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azidomethyl)-3,5,7-trinitro-1,3,5,7-tetrazocane is a useful research compound. Its molecular formula is C5H10N10O6 and its molecular weight is 306.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84454-92-2

Molecular Formula

C5H10N10O6

Molecular Weight

306.20 g/mol

IUPAC Name

1-(azidomethyl)-3,5,7-trinitro-1,3,5,7-tetrazocane

InChI

InChI=1S/C5H10N10O6/c6-8-7-1-9-2-10(13(16)17)4-12(15(20)21)5-11(3-9)14(18)19/h1-5H2

InChI Key

LQPBYJYWAAROGF-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])CN=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of sodium azide (345 g, 5.45 mole) in water (1200 mL) was cooled to 5° C. and with good stirring a solution of acetyl chloride (286 g, 3.64 mol) in methylene chloride (640 mL) was added in 2.5 h, maintaining the temperature at 5° C. with external cooling. The upper aqueous layer was siphoned off and Compound 4 (101 g, 0.294 mol) was added. The mixture was stirred for 3 h at 10°-15° C. and filtered. The white solid was washed with methylene chloride (2×200 mL), water (200 mL), and ether (2×200 mL), and dried in a vacuum oven overnight at 40° C. The yield of Compound 5 was 71 g (79%), m.p. 130°-131° C. IR (KBr) 2080 cm-1 (N3), 1540 cm-1 (N--NO2). HPLC analysis showed a single peak. Analysis calculated for C5H10N10O6 : C,19.61: H,3.27; N,45.75. Found: C,19.99: H,3.28; N,44.99.
Quantity
345 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
286 g
Type
reactant
Reaction Step Two
Quantity
640 mL
Type
solvent
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.